molecular formula C5H3F6NO2 B1215227 2,2,2-Trifluoro-N-methyl-N-(trifluoroacetyl)acetamide CAS No. 685-27-8

2,2,2-Trifluoro-N-methyl-N-(trifluoroacetyl)acetamide

Cat. No. B1215227
CAS RN: 685-27-8
M. Wt: 223.07 g/mol
InChI Key: AWGBWLXGUPTXHF-UHFFFAOYSA-N
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Description

Synthesis Analysis The synthesis of derivatives related to 2,2,2-Trifluoro-N-methyl-N-(trifluoroacetyl)acetamide involves oxidative addition reactions of trifluoroacetamide with alkenes and dienes in an oxidative system. This process yields products with iodoamidation and addition-cyclization outcomes, demonstrating the compound's versatility in chemical synthesis (Shainyan et al., 2015).

Molecular Structure Analysis Structural characterization of similar compounds has been conducted using X-ray analysis and NMR techniques, revealing details about their molecular configuration and intermolecular interactions. For instance, the synthesis and crystal structure characterization of a related compound showed intermolecular hydrogen bonds, highlighting the compound's potential for forming stable molecular assemblies (Pan et al., 2016).

Chemical Reactions and Properties Chemical reactions involving trifluoroacetyl groups often lead to the formation of products with interesting properties. For example, the palladium-catalyzed ortho-trifluoromethylation of the aromatic C-H bond directed by an acetamino group provides a green approach to synthesize compounds with high biological potential, indicative of the trifluoroacetyl group's reactivity and utility in organic synthesis (Zhang et al., 2013).

Scientific Research Applications

Analytical and Synthetic Applications

  • Analytical Methods for Related Compounds : A study by Kuksis focused on the gas-liquid chromatography of bile acids, highlighting methods for the preparation and chromatographic separation of trifluoroacetyl derivatives of bile acid methyl esters. This research indicates the importance of trifluoroacetyl groups in analytical chemistry for achieving high-resolution separation and identification of complex biological molecules (Kuksis, 1965).

  • Synthetic Organic Chemistry : Research by Kondo and Murakami on synthetic organic chemistry based on the N-Ar axis included the development of N-acetylation reagents and the study of chiral ligands. Their work on chemoselective N-acylation reagents, such as N-acetyl-N-(2-trifluoromethylphenyl)acetamide, underscores the utility of trifluoroacetyl groups in designing reagents with enhanced selectivity and chemical stability (Kondo & Murakami, 2001).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicant (single exposure) with the target organ being the respiratory system . It may cause severe skin burns and eye damage, and may cause respiratory irritation . In case of contact with skin or eyes, immediate medical attention is required .

properties

IUPAC Name

2,2,2-trifluoro-N-methyl-N-(2,2,2-trifluoroacetyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3F6NO2/c1-12(2(13)4(6,7)8)3(14)5(9,10)11/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWGBWLXGUPTXHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C(F)(F)F)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3F6NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00218623
Record name N-Methyl-bis(trifluoroacetamide)
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Molecular Weight

223.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Clear colorless liquid; [Sigma-Aldrich MSDS]
Record name N-Methyl-bis(trifluoroacetamide)
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Product Name

2,2,2-Trifluoro-N-methyl-N-(trifluoroacetyl)acetamide

CAS RN

685-27-8
Record name N-Methylbis(trifluoroacetyl)imide
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Record name N-Methyl-bis(trifluoroacetamide)
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Record name N-Methyl-bis(trifluoroacetamide)
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Record name 2,2,2-trifluoro-N-methyl-N-(trifluoroacetyl)acetamide
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Synthesis routes and methods

Procedure details

The compound of formula III is initially protected by reaction with a trimethylsilating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) in an inert solvent such as chloroform or methylene chloride. The resulting trimethylsilyl ester, in which all potentially reactive sites, such as amino, hydroxy, and carboxylic acid functions, are protected by trimethylsilyl groups, is then subjected to a reaction with iodotrimethylsilane at about 0° C. to room temperature, over a period of about twenty minutes to about two hours. The reaction mixture is then concentrated to dryness under reduced pressure, and the residue is dissolved in a suitable non-hydroxylic solvent such as acetonitrile. A small amount of tetrahydrofuran (THF) is introduced to decompose any residual traces of iodotrimethylsilane. The resulting protected iodo intermediate is then further reacted in situ with a protected form of the pipefarine derivative IV which is obtained from IV by treatment with a trimethylsilating agent such as MBTFA in a compatible solvent such as acetonitrile. The quaternization reaction is conducted at about room temperature over a period of about 30 minutes to 24 hours, preferably about 2 hours. Addition of a hydroxylic solvent such as methanol, with ice-cooling, then causes solvolysis of the trimethylsilyl protecting groups, and the quaternary iodide of formula IA precipitates. Further treatment under aqueous conditions with a base such as sodium bicarbonate or sodium hydroxide, or with sodium phosphate buffer, converts IA to the zwitterionic form I in which, depending upon the amount of base added, or the pH of the buffer, other acidic functions in the R3 and Q substituents can be converted to salts. ##STR29##
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trimethylsilyl ester
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